molecular formula C8H6BrNS B1167954 N-carboxymethylchitosan-N-O-sulfate CAS No. 108569-37-5

N-carboxymethylchitosan-N-O-sulfate

Cat. No.: B1167954
CAS No.: 108569-37-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carboxymethylchitosan-N-O-sulfate is a heparin-like polysaccharide derived from N-carboxymethyl chitosan through a random sulfation reaction . This modified chitosan derivative is engineered for biomedical research, exhibiting a demonstrated ability to inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1) . Its primary mechanism of action is believed to involve the inhibition of viral binding with the CD4 receptor on host cells, potentially interfering with the initial stages of viral entry . This targeted action makes it a compound of significant interest for virology and antiviral therapeutic development. Beyond its specific antiviral properties, the carboxymethylation and sulfation process that creates this compound generally enhances the water solubility and biocompatibility of the parent chitosan, improving its utility in physiological environments . Chitosan derivatives are extensively investigated for their broad biological activities, including excellent biocompatibility, biodegradability, and antibacterial properties . As a research reagent, this compound holds promise for applications in drug discovery, the study of virus-host cell interactions, and the development of novel polymeric biomaterials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

108569-37-5

Molecular Formula

C8H6BrNS

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N Carboxymethylchitosan N O Sulfate

Carboxymethylation Pathways for Chitosan (B1678972) Precursors

Carboxymethylation of chitosan is a crucial step that introduces carboxymethyl groups (-CH2COOH) onto the chitosan backbone, improving its solubility in water over a wider pH range. cyberleninka.ruresearchgate.netnih.gov This modification can occur at the amino (-NH2) and hydroxyl (-OH) groups of the glucosamine (B1671600) units in chitosan. researchgate.net The choice of synthetic route influences the position and degree of carboxymethylation, leading to different isomers such as N-carboxymethyl chitosan (NCMC), O-carboxymethyl chitosan (OCMC), or N,O-carboxymethyl chitosan (NOCMC). nih.govifremer.fr

Direct Alkylation Approaches

Direct alkylation is a common method for synthesizing carboxymethyl chitosan. researchgate.net This approach typically involves the reaction of chitosan with a monohalocarboxylic acid, such as monochloroacetic acid, in the presence of a strong base like sodium hydroxide (B78521). google.com The reaction is generally carried out in a slurry of an organic solvent, like isopropanol, to facilitate the reaction. researchgate.net

The reaction conditions, particularly the concentration of the alkali, play a significant role in determining the selectivity of the carboxymethylation. google.com At high alkali concentrations (e.g., >25% aqueous NaOH), the reaction tends to yield a mix of N- and O-carboxymethylated chitosan derivatives. google.com The ease of substitution generally follows the order of OH-6 > OH-3 > NH2-2. google.com The degree of substitution (DS) is also heavily influenced by the NaOH concentration, with an optimal concentration often cited around 50%. google.com Higher concentrations can lead to side reactions between NaOH and monochloroacetic acid, reducing the efficiency of the carboxymethylation. google.com

Table 1: Influence of NaOH Concentration on the Direct Alkylation of Chitosan

NaOH ConcentrationOutcomeReference
LowDifficult to disrupt the crystalline structure of chitosan, resulting in a lower degree of substitution. google.com
~50%Optimum for achieving a higher degree of substitution. google.com
>60%Promotes side reactions, decreasing the availability of the alkylating agent. google.com

Reductive Alkylation Strategies

Reductive alkylation is a more specific method for the synthesis of N-carboxymethyl chitosan. ifremer.frresearchgate.net This strategy involves a two-step process. First, the amino group of chitosan reacts with a carbonyl compound, typically glyoxylic acid, to form a Schiff base intermediate (an imine). Subsequently, this intermediate is reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3).

A key advantage of this method is its high selectivity for the N-position, resulting in the formation of N-carboxymethyl chitosan with minimal O-substitution. ifremer.frresearchgate.net This selectivity arises because the reaction specifically targets the primary amino groups of the chitosan molecule. ifremer.fr By controlling the reaction conditions, it is possible to achieve a high degree of substitution on the nitrogen atom.

Michael Addition Protocols

The Michael addition reaction offers an alternative pathway for the carboxyethylation of chitosan, which is a closely related modification to carboxymethylation. nih.gov This method involves the reaction of chitosan with α,β-unsaturated carbonyl compounds, such as acrylic acid. In this reaction, the amino groups of chitosan act as nucleophiles and add to the double bond of the acrylic acid. This process is typically carried out in an aqueous medium containing acetic acid, where acrylic acid can serve as both the reagent and a proton donor to dissolve the chitosan. The degree of substitution can be controlled by adjusting the reaction temperature, time, and the amount of the acryl reagent.

Selective N- and O-Carboxymethylation Techniques

Achieving selective carboxymethylation at either the nitrogen or oxygen atoms of chitosan is highly desirable for tailoring the properties of the final product. The reaction conditions can be manipulated to favor one type of substitution over the other.

For predominantly O-carboxymethyl chitosan (O-CMCS) , the reaction is typically carried out at lower temperatures, such as room temperature or in a cold bath. The process involves using monochloroacetic acid in the presence of sodium hydroxide in an isopropanol/water suspension.

Conversely, to obtain N-carboxymethyl chitosan (N-CMCS) or N,O-carboxymethyl chitosan (NO-CMCS) , the reaction temperature is generally elevated. The pH of the reaction medium is another critical factor. Studies have shown that under heterogeneous conditions, O-substitution is favored at a pH range of 8.5-11, N,O-substitution occurs at pH 12-13, and N-substitution is predominant at a pH of 14.

Table 2: pH-Dependent Site-Selective Carboxymethylation of Chitosan

pH RangePredominant Substitution SiteReference
8.5 - 11O-substitution
12 - 13N,O-substitution
14N-substitution

Sulfation Methodologies for N-Carboxymethylchitosan

Following carboxymethylation, the next crucial step in the synthesis of N-carboxymethylchitosan-N-O-sulfate is the introduction of sulfate (B86663) groups. Sulfation further modifies the biological and physicochemical properties of the polymer.

Sulfur Trioxide-Pyridine Complex Reactions

A widely used and effective method for the sulfation of polysaccharides, including chitosan derivatives, involves the use of the sulfur trioxide-pyridine complex (SO3·py). nih.govifremer.fr This reagent is a mild sulfating agent, which helps to avoid significant degradation of the polymer chain during the reaction. google.com The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF) or formamide. google.com

The N-carboxymethylchitosan is first dissolved in the chosen solvent. google.com The sulfur trioxide-pyridine complex is then added to the solution. The reaction temperature and time are critical parameters that influence the degree of sulfation. nih.gov For instance, sulfation of chitin (B13524) at lower temperatures (8 °C or room temperature) has been shown to be regioselective for the C6-OH position, while at elevated temperatures, sulfation at the C3-OH position also occurs. nih.gov After the reaction, the pH is neutralized, and the sulfated product is typically isolated by precipitation with an alcohol like ethanol, followed by dialysis and lyophilization. google.com

The degree of sulfation can be controlled by adjusting the molar ratio of the sulfating agent to the repeating unit of the polymer, the reaction temperature, and the reaction time. nih.gov This allows for the synthesis of this compound with varying degrees of sulfation, which in turn influences its final properties and potential applications.

Chlorosulfonic Acid-Mediated Sulfation

The introduction of sulfate groups onto the N-carboxymethylchitosan (NCMCS) backbone is frequently achieved through chlorosulfonic acid-mediated sulfation. This method is widely employed for the sulfation of polysaccharides due to its efficiency. The reaction is typically carried out in a suitable solvent, with N,N-dimethylformamide (DMF) being a common choice. kemdikbud.go.idusu.ac.id

The process involves the initial formation of a sulfur trioxide-dimethylformamide (SO3-DMF) complex. This complex is prepared by the dropwise addition of chlorosulfonic acid (HClSO3) to DMF, usually at a reduced temperature (e.g., 0 to 4°C) to control the exothermic reaction. kemdikbud.go.idresearchgate.net The resulting SO3-DMF complex is a dipolar ion that serves as the sulfating agent. kemdikbud.go.idusu.ac.id

Once the SO3-DMF complex is formed, the N-carboxymethylchitosan, suspended in DMF, is introduced into the reaction mixture. kemdikbud.go.id The nucleophilic hydroxyl and any remaining free amine groups on the NCMCS backbone attack the electrophilic sulfur atom of the SO3-DMF complex, leading to the formation of sulfate ester and sulfamate (B1201201) groups. kemdikbud.go.id The reaction is typically stirred for several hours at room temperature to ensure a sufficient degree of sulfation. kemdikbud.go.id

Following the reaction, the mixture is neutralized, often with a base such as sodium hydroxide (NaOH). kemdikbud.go.id The sulfated product is then precipitated using an organic solvent like methanol. kemdikbud.go.id To purify the this compound, the precipitate is redissolved in water, and the solution is subjected to dialysis to remove unreacted reagents and byproducts. kemdikbud.go.id The final product is typically obtained after lyophilization. kemdikbud.go.id The successful sulfation is confirmed by analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which shows characteristic absorption bands for C-O-S groups. kemdikbud.go.idresearchgate.net

Optimization of Reaction Conditions for Sulfate Group Introduction

The degree of sulfation (DS) is a critical parameter that influences the physicochemical and biological properties of the final this compound product. Therefore, optimizing the reaction conditions is crucial to achieve the desired DS. Several factors can be manipulated to control the extent of sulfation.

The ratio of the sulfating agent to the N-carboxymethylchitosan is a primary factor. kemdikbud.go.idscispace.com Increasing the concentration of the SO3-DMF complex relative to the NCMCS generally leads to a higher degree of sulfation. kemdikbud.go.idscispace.com For instance, studies on the sulfation of chitosan have shown a direct correlation between the volume of chlorosulfonic acid used and the resulting degree of sulfation. kemdikbud.go.idscispace.com

Reaction time is another important variable. kemdikbud.go.id Initially, the degree of sulfation increases with reaction time. However, prolonged reaction times may lead to degradation of the polymer backbone. Therefore, it is essential to establish an optimal reaction duration that maximizes the DS without causing significant depolymerization. For the sulfation of chitosan, a reaction time of 5 hours at room temperature has been reported. kemdikbud.go.id

Reaction temperature can also affect the sulfation process. While the formation of the SO3-DMF complex is conducted at low temperatures, the subsequent sulfation reaction is often carried out at room temperature. kemdikbud.go.id Higher temperatures could potentially increase the reaction rate but may also promote side reactions and polymer degradation.

The choice of solvent can influence the reaction as well. DMF is widely used due to its ability to form the reactive SO3-DMF complex and to swell the chitosan derivative, making the reactive sites more accessible. kemdikbud.go.idusu.ac.id

The table below presents a summary of how different reaction parameters can be varied to optimize the degree of sulfation.

Reaction ParameterEffect on Degree of Sulfation (DS)Typical Range/Conditions
Ratio of Chlorosulfonic Acid to NCMCSHigher ratio generally leads to higher DSVaried based on desired DS
Reaction TimeDS increases with time up to an optimal pointTypically several hours (e.g., 3-5 hours)
Reaction TemperatureCan influence reaction rate and degradationOften conducted at room temperature
SolventAffects reagent reactivity and polymer accessibilityN,N-dimethylformamide (DMF) is commonly used

Advanced Functionalization and Hybrid System Synthesis

Covalent and Non-Covalent Functionalization Strategies

The functional groups present in this compound, including the carboxyl, sulfate, and remaining hydroxyl and amine groups, allow for further modifications through both covalent and non-covalent strategies to tailor its properties for specific applications. tandfonline.commdpi.com

Covalent functionalization involves the formation of new, stable chemical bonds. nih.gov The carboxyl groups can be activated, for example with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form amide bonds with molecules containing primary amine groups. mdpi.com This allows for the attachment of peptides, proteins, or other bioactive molecules. The remaining amine groups on the chitosan backbone can also be targeted for covalent modification through reactions such as acylation. nih.gov

Non-covalent functionalization relies on weaker interactions, such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov The anionic nature of this compound, due to the presence of carboxyl and sulfate groups, makes it suitable for forming polyelectrolyte complexes with cationic polymers or molecules. mdpi.com These complexes can self-assemble into nanoparticles or hydrogels. mdpi.com Hydrogen bonding can also play a role in the interaction with other polymers or small molecules.

The following table summarizes some of the covalent and non-covalent functionalization strategies that can be applied to this compound.

Functionalization StrategyTarget Functional Group(s)Type of InteractionPotential Modifying Agents
Amide Bond FormationCarboxyl groupsCovalentAmine-containing molecules (e.g., peptides, drugs)
AcylationRemaining amine groupsCovalentAcid anhydrides, acyl chlorides
Polyelectrolyte ComplexationCarboxyl and sulfate groupsNon-covalent (Electrostatic)Cationic polymers (e.g., chitosan, poly-L-lysine)
Hydrogen BondingHydroxyl, carboxyl, sulfate groupsNon-covalentPolymers with hydrogen bond donor/acceptor groups

Integration into Composite Materials

This compound can be integrated into various composite materials to enhance their properties or to develop new functional systems. These composites can take the form of hydrogels, films, scaffolds, or nanoparticles.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. This compound can be chemically or physically crosslinked to form hydrogels. For example, it can be crosslinked with agents that react with its functional groups. mdpi.com It can also form composite hydrogels by blending with other polymers like sodium alginate, where ionic crosslinking can be induced. nih.govacs.org Such hydrogels are of interest for applications in wound healing and drug delivery. nih.govmdpi.com

Films and membranes can be prepared from this compound, often in combination with other polymers to improve mechanical properties. For instance, composite nanofiltration membranes have been developed by coating a polysulfone support with N,O-carboxymethyl chitosan and then crosslinking it. researchgate.net These composite materials can exhibit improved strength and specific functionalities depending on the components used.

Scaffolds for tissue engineering can be fabricated using this compound. Its biocompatibility and the presence of bioactive functional groups make it a suitable candidate for this application. Composite scaffolds can be prepared by incorporating other materials, such as bioactive ceramics like strontium-doped hydroxyapatite (B223615), to promote bone regeneration. nih.govacs.org

The table below provides examples of composite materials incorporating carboxymethyl chitosan derivatives and the other components involved.

Type of Composite MaterialOther Component(s)Potential Application
HydrogelSodium Alginate, Strontium-doped HydroxyapatiteBone regeneration scaffolds
Film/MembranePolysulfoneNanofiltration
Hydrogel FilmWaterborne Polyurethane-gelatin HydrolysateAntibacterial wound dressing
HydrogelOxidized CarboxymethylcelluloseControlled drug release

Structural Elucidation and Characterization Techniques in N Carboxymethylchitosan N O Sulfate Research

Spectroscopic Analysis Methods

Spectroscopic methods are fundamental in the analysis of N-carboxymethylchitosan-N-O-sulfate, providing detailed information about its chemical structure and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, FTIR is crucial for confirming the successful carboxymethylation and sulfation of chitosan (B1678972).

The FTIR spectrum of the parent chitosan typically displays characteristic absorption bands corresponding to its primary functional groups. Following modification, new peaks appear in the spectrum of this compound, providing evidence of the chemical changes. A key indicator of carboxymethylation is the appearance of a strong absorption band around 1610-1616 cm⁻¹, which is attributed to the C=O stretching vibration of the carboxyl group. nih.govresearchgate.net This peak often overlaps with the N-H bending vibration of the primary amino group in chitosan. researchgate.net Another significant peak confirming carboxymethylation appears around 1409-1417 cm⁻¹, corresponding to the -CH₂COOH group. researchgate.netnih.gov

The successful introduction of sulfate (B86663) groups is confirmed by the appearance of new absorption bands. A strong and broad band typically observed in the region of 1220-1260 cm⁻¹ is characteristic of the S=O stretching vibration of the sulfate group. Additionally, a band around 800-820 cm⁻¹ can be assigned to the C-O-S stretching vibration, further confirming the sulfation.

The broad band in the region of 3200-3500 cm⁻¹, present in both chitosan and its modified form, is attributed to the overlapping stretching vibrations of O-H and N-H bonds. nih.govnih.gov The C-H stretching vibrations are typically observed around 2885-2924 cm⁻¹. nih.govnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound and its Precursors

Functional Group Wavenumber (cm⁻¹) Assignment
O-H and N-H stretching 3200-3500 Broad band indicating hydroxyl and amino groups.
C-H stretching 2885-2924 Aliphatic C-H bonds in the polymer backbone.
C=O stretching (Carboxyl) 1610-1616 Indicates the presence of the carboxymethyl group. nih.govresearchgate.net
N-H bending ~1600 Overlaps with the C=O stretching band.
-CH₂COOH group 1409-1417 Confirms carboxymethylation. researchgate.netnih.gov
S=O stretching (Sulfate) 1220-1260 Strong evidence of sulfation.
C-O-S stretching 800-820 Further confirmation of the sulfate group.
C-O stretching 1079-1151 C-O bonds within the polysaccharide structure. nih.gov
Fe-O group (in composites) ~560 Observed when iron oxide nanoparticles are present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information regarding the positions and extent of carboxymethylation and sulfation.

¹H-NMR Spectroscopy:

In the ¹H-NMR spectrum of N-carboxymethylchitosan, the appearance of new signals that are absent in the spectrum of the parent chitosan confirms the modification. The protons of the carboxymethyl groups (-CH₂-COO⁻) introduced at the N-position (C2) and the O-position (C6) give rise to distinct chemical shifts. For instance, signals appearing in the range of 3.1-3.4 ppm are assigned to the protons of the N-carboxymethyl groups. researchgate.netscielo.br Specifically, a chemical shift at approximately 4.4 ppm can represent the protons of the -CH₂-COO⁻ group at the N-position on C2, while a signal around 4.6 ppm can be attributed to the protons of the -CH₂-COO⁻ group at the O-position on C6. researchgate.net The complexity of the spectrum increases with the introduction of these new groups. researchgate.netscielo.br

¹³C-NMR Spectroscopy:

¹³C-NMR spectroscopy provides further confirmation of the structural modifications. In the ¹³C-NMR spectrum of N,O-carboxymethylchitosan, a characteristic signal appears around 178 ppm, which is attributed to the carbon of the carboxyl group (-COO⁻), confirming carboxymethylation. researchgate.net The signals of the carbon atoms in the chitosan backbone also experience shifts upon modification. The introduction of the carboxymethyl group leads to new signals and changes in the chemical shifts of the adjacent carbon atoms. The analysis of these shifts, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC), allows for the determination of the specific sites of substitution (N- vs. O-carboxymethylation) and the degree of substitution. nih.gov The sequence of acetylated and deacetylated units in the original chitosan can also influence the complexity of the ¹³C-NMR spectrum. nih.gov

Table 2: Representative NMR Chemical Shifts for N-Carboxymethylchitosan Derivatives

Nucleus Functional Group/Position Chemical Shift (ppm) Reference
¹H N-CH₂-COO⁻ 3.1-3.4 researchgate.netscielo.br
¹H N-CH₂-COO⁻ (on C2) ~4.4 researchgate.net
¹H O-CH₂-COO⁻ (on C6) ~4.6 researchgate.net
¹³C -COO⁻ (Carboxyl carbon) ~178 researchgate.net
¹³C C-N (Carbon attached to amino group) 60.40-69.31 researchgate.net
¹³C Carbons with hydroxyl groups 71.15-71.72 researchgate.net

UV-Vis Spectroscopy Applications

UV-Vis spectroscopy can be utilized in the study of this compound, particularly when it is part of a composite material or when assessing certain properties like complex formation. While the basic polysaccharide structure does not have strong chromophores in the UV-Vis range, the introduction of certain functionalities or interactions can lead to observable changes. For instance, in studies involving composite films, the incorporation of other components can affect the UV-Vis absorption spectra. researchgate.net The diffuse reflectance spectra of carboxymethylated chitosan derivatives show broad bands in the 250-340 nm range. nih.gov The specific absorption patterns can be influenced by the type of substitution (N- vs. O-carboxymethylation). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and molecular weight distribution of polymers like this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can be employed. These methods provide information on the average molecular weight and the polydispersity of the polymer sample, which are crucial parameters influencing its physicochemical and biological properties.

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic techniques are essential for the purification, separation, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly size-exclusion chromatography (SEC-HPLC), is a key technique for determining the molecular weight and molecular weight distribution of this compound. By using appropriate columns and mobile phases, it is possible to separate the polymer chains based on their hydrodynamic volume. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For instance, sonication of sulfated N-(carboxymethyl)chitosan has been shown to yield fractions with different molecular weights, such as 39,000 and 80,000 Da, which can be separated and characterized using techniques like HPLC. nih.gov

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. youtube.comyoutube.com The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. youtube.comyoutube.com A polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. youtube.com Larger molecules, unable to enter the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time. youtube.com

In the context of chitosan and its derivatives, GPC is instrumental in assessing the effects of chemical modifications on the polymer's chain length. For instance, the depolymerization of chitosan can be monitored by observing the shift in GPC chromatograms, where a decrease in molecular weight is indicated by longer retention times. researchgate.net The molecular weight of chitosan is a crucial parameter that influences its biological and physicochemical properties, and GPC provides a reliable method for its determination. researchgate.net

The molecular weight of this compound can be determined using GPC with a mobile phase such as 0.2 M acetic acid/0.1 M sodium acetate. researchgate.net Pullulan standards are often used for column calibration to ensure accurate molecular weight determination. researchgate.net The resulting data provides the number average molecular weight (Mn) and weight average molecular weight (Mw), from which the polydispersity index (PDI = Mw/Mn) can be calculated, offering a measure of the breadth of the molecular weight distribution. youtube.com

Table 1: Illustrative GPC Data for Chitosan Derivatives

SampleMn (kDa)Mw (kDa)PDI
Chitosan300549.61.83
Low Molecular Weight Chitosan14.125--
Chitosan Oligosaccharide16.982--

Note: This table presents hypothetical data based on typical values found in the literature for chitosan and its derivatives to illustrate the type of information obtained from GPC analysis. The values for Mn (number average molecular weight), Mw (weight average molecular weight), and PDI (polydispersity index) are crucial for characterizing these polymers.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that differentiates molecules based on their charge-to-mass ratio. nih.gov This method is particularly useful for analyzing charged molecules like this compound, which possesses both carboxylate and sulfate groups. A sample is introduced into a narrow, fused-silica capillary filled with a background electrolyte buffer. nih.gov When a high voltage is applied, ions migrate at different velocities depending on their electrophoretic mobility, leading to their separation. nih.gov

CZE can be employed to assess the purity and heterogeneity of sulfated chitosan derivatives. nih.gov The technique is sensitive enough to separate isoforms that differ by even a single charged group, providing detailed information on the consistency of sulfation and carboxymethylation across different batches. nih.gov For instance, a CZE method has been developed to resolve charge isoforms of heparan-N-sulfatase, demonstrating its capability to monitor charge variations. nih.gov The separation is typically carried out in a bare fused-silica capillary with a buffer system like 25 mM Tris at a specific pH. nih.gov

The precision of CZE allows for the quantitative analysis of different charged species within a sample. nih.gov By measuring the migration times and peak areas, the relative abundance of each component can be determined with high reproducibility. nih.gov This makes CZE a valuable tool for quality control in the production of this compound, ensuring consistent product quality.

Thermal and Morphological Characterization Methods

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It provides information about physical and chemical changes that involve a heat exchange, such as melting, glass transitions, and decomposition. nih.gov

In the study of this compound, DSC is used to evaluate its thermal stability. The introduction of carboxymethyl and sulfate groups alters the hydrogen bonding network and crystallinity of the original chitosan polymer, which in turn affects its thermal properties. researchgate.netresearchgate.net Typically, a DSC thermogram of chitosan shows an endothermic peak related to water evaporation and an exothermic peak corresponding to its decomposition. researchgate.net For carboxymethyl chitosan derivatives, the decomposition peak may become less distinct, indicating an increase in the amorphous character of the polymer. researchgate.net

Research on carboxymethyl chitosan with varying degrees of substitution has shown that thermal stability tends to decrease as the degree of substitution increases. researchgate.net The onset of degradation occurs at lower temperatures for more highly substituted derivatives. researchgate.net This information is crucial for determining the processing and storage conditions for this compound.

Table 2: Thermal Properties of Chitosan and its Derivatives from DSC

MaterialOnset of Degradation (°C)Peak Decomposition Temperature (°C)
Native Chitosan~251.5277.6
CM-Chitosan (DS 53.4%)~189.9-
CM-Chitosan (DS 62.0%)~169.5-
CM-Chitosan (DS 72.5%)~166.0-

Note: This table is based on data for carboxymethyl chitosan (CM-chitosan) with varying degrees of substitution (DS) and illustrates the trend of decreasing thermal stability with increasing modification. The absence of a clear decomposition peak for the derivatives is a notable finding. researchgate.net

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. When a sample is irradiated with X-rays, the atoms in a crystalline lattice diffract the X-rays in a predictable pattern. This pattern of diffraction peaks provides information about the crystal structure, including the arrangement of atoms and the degree of crystallinity.

For chitosan and its derivatives, XRD is employed to investigate the changes in crystallinity upon chemical modification. Chitosan itself is a semi-crystalline polymer. researchgate.net The introduction of carboxymethyl and sulfate groups disrupts the regular packing of the polymer chains, leading to a decrease in crystallinity. researchgate.netresearchgate.net This is observed in the XRD patterns as a broadening of the diffraction peaks and a reduction in their intensity. researchgate.net

Studies have shown a correlation between the degree of substitution of carboxymethyl chitosan and its crystallinity; as the degree of substitution increases, the crystallinity decreases. researchgate.net This increased amorphous character can influence properties such as solubility and reactivity. The XRD pattern of this compound would be expected to show a more amorphous nature compared to unmodified chitosan.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the surface of the sample, and the resulting interactions are detected to form an image.

SEM is widely used to examine the morphology of chitosan-based materials. nih.govnih.gov The surface of unmodified chitosan often appears relatively smooth. researchgate.net In contrast, the introduction of carboxymethyl and sulfate groups, as well as the processing methods used to create scaffolds or nanoparticles, can significantly alter the surface morphology. nih.govresearchgate.net For example, hydrogels made from carboxymethyl chitosan sulfate can exhibit a porous, interconnected structure when viewed under SEM. nih.gov This porous nature is important for applications such as tissue engineering and drug delivery.

Furthermore, SEM can be used to visualize the effects of treatments on surfaces. For instance, the efficacy of carboxymethyl chitosan solutions in removing the smear layer in dental applications has been evaluated using SEM, which can clearly show the changes in the surface texture of the treated area. nih.govresearchgate.net The morphological details revealed by SEM are crucial for understanding the structure-property relationships of this compound in various applications.

Investigation of Biological Activities and Molecular Interactions of N Carboxymethylchitosan N O Sulfate Non Clinical Focus

Anticoagulant Mechanisms and Modulators

The structural similarity of sulfated polysaccharides to heparin, a well-known clinical anticoagulant, has prompted investigations into the anticoagulant potential of compounds like NCMCS. The anticoagulant effect is primarily attributed to the presence of negatively charged sulfate (B86663) and carboxyl groups, which can interact with various components of the coagulation cascade.

N-carboxymethylchitosan-N-O-sulfate and related sulfated chitosan (B1678972) derivatives have been shown to interfere with the blood coagulation process, primarily by affecting the intrinsic pathway. Research indicates that highly sulfated chitosans can significantly prolong key coagulation parameters such as the activated partial thromboplastin (B12709170) time (APTT) and thrombin time (TT). researchgate.netresearchgate.net The APTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. A prolongation of APTT suggests that the compound interferes with the function of coagulation factors within these pathways.

The mechanism often involves the inhibition of thrombin formation. mdpi.com By slowing down the generation of thrombin, a critical enzyme that converts fibrinogen to fibrin (B1330869) to form a clot, these compounds effectively impede the final steps of the coagulation cascade. This action is largely dependent on the electrostatic interactions between the negatively charged sulfate groups of the polysaccharide and positively charged domains on coagulation proteins. researchgate.net

The anticoagulant activity of heparin-like molecules is often mediated by their ability to potentiate the activity of serine protease inhibitors (serpins), most notably antithrombin (AT, formerly known as antithrombin III) and heparin cofactor II (HCII). mdpi.com These serpins are natural inhibitors of coagulation proteases, including thrombin and Factor Xa. mdpi.com

For sulfated chitosan derivatives, the precise mechanism can vary. Some studies suggest that the anticoagulant activity is mediated through interactions with antithrombin. mdpi.com Molecular docking analyses performed on certain acylated chitosan sulfates have shown potential binding interactions with ATIII. mdpi.com This interaction is thought to be driven by the electrostatic attraction between the anionic sulfate groups on the chitosan backbone and cationic residues on the antithrombin molecule, inducing a conformational change in the serpin that enhances its inhibitory activity. researchgate.netmdpi.com

Conversely, other research indicates that the anticoagulant effect of some chitosan polysulfates is mediated through heparin cofactor II. sci-hub.se For instance, fucosylated chondroitin (B13769445) sulfate, another marine-derived polysaccharide, demonstrates anticoagulant activity by requiring either antithrombin or HCII for thrombin inhibition. researchgate.net Similarly, some synthetic sulfated polymers have been found to inhibit thrombin through the activation of HCII, but not antithrombin. acs.org This suggests that NCMCS may act through one or both of these serpins to exert its anticoagulant effects.

The anticoagulant potency of this compound is not an intrinsic property of the chitosan backbone itself but is profoundly influenced by its specific chemical modifications. The degree of sulfation (DS)—the average number of sulfate groups per monosaccharide unit—is a critical determinant. researchgate.net

A higher degree of sulfation leads to a greater negative charge density on the polymer chain. researchgate.net This enhanced polyanionic nature strengthens the electrostatic interactions with positively charged coagulation factors and their inhibitors, such as antithrombin, thereby increasing anticoagulant activity. researchgate.net Studies consistently show that highly sulfated chitosan derivatives exhibit significantly prolonged clotting times compared to those with a lower DS. researchgate.netresearchgate.net

Beyond the degree of sulfation, other structural features play a crucial role:

Molecular Weight: The molecular weight of the polysaccharide can influence its activity, with different ranges potentially being optimal for inhibiting different targets in the coagulation cascade. researchgate.net

Carboxymethyl Groups: The presence of N-carboxymethyl groups introduces additional negative charges and can alter the conformation and solubility of the molecule. The introduction of carboxyl groups to the chitosan structure has been shown to contribute to anticoagulant activity. sci-hub.se

Position of Sulfation: The specific location of the sulfate groups on the chitosan molecule can impact its three-dimensional structure and its ability to bind specifically to target proteins.

Table 1: Factors Influencing Anticoagulant Activity of Sulfated Chitosan Derivatives
Structural FactorInfluence on Anticoagulant ActivityUnderlying Mechanism
Degree of Sulfation (DS)Higher DS generally increases activity. researchgate.netIncreases negative charge density, enhancing electrostatic interactions with coagulation proteins like antithrombin. researchgate.net
Molecular WeightActivity is dependent on molecular weight. researchgate.netAffects the ability to form a ternary complex (e.g., with antithrombin and thrombin) and overall bioavailability of binding sites.
Functional Groups (e.g., -COOH)Introduction of carboxyl groups can induce anticoagulant activity. sci-hub.seContributes to the overall negative charge and can influence molecular conformation and binding specificity.

Antiviral Efficacy and Mode of Action

This compound has been investigated for its antiviral properties, particularly against the human immunodeficiency virus (HIV). The polyanionic nature of NCMCS is central to its mode of action, allowing it to interfere with multiple stages of the viral lifecycle.

A primary mechanism by which NCMCS exerts its antiviral effect is by preventing the initial attachment of the virus to the host cell surface. researchgate.netresearchgate.netresearchgate.net This process, known as viral adsorption, is a critical first step for infection. For HIV, this involves the binding of the viral surface glycoprotein (B1211001) gp120 to the CD4 receptor on target cells, such as T-helper cells. researchgate.netresearchgate.net

NCMCS, with its high density of negative charges from sulfate and carboxymethyl groups, is thought to bind electrostatically to positively charged amino acid residues on the viral envelope glycoproteins. nih.gov This binding effectively masks the viral proteins, sterically hindering them from interacting with their corresponding host cell receptors. By blocking the binding of HIV-1 to human CD4+ target cells, NCMCS prevents the virus from gaining entry and initiating infection. researchgate.netmdpi.comresearchgate.netresearchgate.net

In addition to blocking viral entry, NCMCS has been shown to inhibit a key enzymatic step within the viral replication cycle. Specifically, it acts as a competitive inhibitor of HIV-1 reverse transcriptase. researchgate.netresearchgate.netresearchgate.net Reverse transcriptase is an essential viral enzyme that transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

As a competitive inhibitor, NCMCS is believed to bind to the same active site on the reverse transcriptase enzyme as the natural substrate (deoxynucleoside triphosphates). This interaction prevents the enzyme from carrying out its function, thereby halting the replication process before the viral genetic material can be integrated. researchgate.netresearchgate.net This dual mode of action—inhibiting both viral adsorption and reverse transcription—makes NCMCS a compound of significant interest in non-clinical antiviral research. researchgate.netresearchgate.net The degree and position of sulfation are also important factors in maximizing this antiviral activity. acs.org

Table 2: Antiviral Mechanisms of this compound against HIV-1
MechanismDescriptionViral Target
Inhibition of Viral AdsorptionBlocks the attachment of the virus to the host cell surface by binding to viral envelope proteins. researchgate.netresearchgate.netresearchgate.netViral Glycoprotein (e.g., gp120)
Inhibition of Reverse TranscriptaseCompetitively inhibits the enzyme responsible for converting viral RNA into DNA. researchgate.netresearchgate.netresearchgate.netHIV-1 Reverse Transcriptase

Broad-Spectrum Antiviral Potential

This compound (NCMCS) has demonstrated notable antiviral activity, particularly against retroviruses. Research has shown that NCMCS can inhibit the propagation of Human Immunodeficiency Virus type 1 (HIV-1) in human CD4+ cells and Rauscher Murine Leukemia Virus (RLV) in murine fibroblasts. nih.gov The inhibition is dose-dependent and occurs without significant cytotoxicity to the host cells. nih.gov

The mechanism of its antiviral action is multifaceted. Studies indicate that NCMCS can block the initial stages of viral infection by preventing the virus from binding to the CD4 receptor on target cells. nih.gov Furthermore, it acts as a competitive inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome. nih.gov By targeting both viral adsorption and reverse transcription, NCMCS interferes with key steps in the retroviral life cycle. nih.gov

Table 1: Antiviral Activity of this compound (NCMCS)

Virus Target Cells Observed Effect Mechanism of Action
Human Immunodeficiency Virus type 1 (HIV-1) Human CD4+ cells Inhibition of viral propagation Blocks binding to CD4 receptor; Competitively inhibits reverse transcriptase nih.gov
Rauscher Murine Leukemia Virus (RLV) Murine fibroblasts Inhibition of viral propagation Dose-dependent inhibition nih.gov

Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, extensive research on its precursor, Carboxymethyl chitosan (CMCS or CMC), provides significant insights into the potential activities of the sulfated derivative. The introduction of carboxymethyl groups enhances water solubility and biological activity compared to the parent chitosan. nih.gov

Modulation of Inflammatory Cytokine Expression

Research on CMCS demonstrates its capacity to modulate the expression of key inflammatory cytokines. In various experimental models, CMCS has been shown to suppress the production of pro-inflammatory cytokines while promoting anti-inflammatory ones. For instance, in a model of colitis, nanoparticles made with CMCS significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β). nih.gov Specifically, TNF-α levels were reduced by 86.4%, IL-6 by 68.4%, and IL-1β by 81.9% compared to the control group. nih.gov

Conversely, CMCS has been found to upregulate the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov In studies involving rat chondrocytes, CMCS treatment led to a dose-dependent increase in IL-10 production. nih.gov This shift from a pro-inflammatory to an anti-inflammatory cytokine profile is a key aspect of its therapeutic potential.

Table 2: Modulation of Cytokine Expression by Carboxymethyl Chitosan (CMCS)

Cytokine Effect Model System Percentage Change
TNF-α Decreased DSS-induced colitis nih.gov ↓ 86.4%
IL-6 Decreased DSS-induced colitis nih.gov ↓ 68.4%
IL-1β Decreased DSS-induced colitis nih.gov ↓ 81.9%
IL-10 Increased Rat Chondrocytes nih.gov Upregulated in a dose-dependent manner
IL-10 Increased Burn Wounds nih.gov ↑ 70%

Inhibition of Inflammatory Cell Infiltration

Studies using Carboxymethyl chitosan (CMC) have shown its ability to reduce the infiltration of inflammatory cells at sites of inflammation. In a rabbit model of knee replacement, histological analysis revealed that CMC treatment significantly lowered the levels of inflammatory cell infiltration and synovial hyperplasia compared to untreated controls. nih.gov This effect is crucial in mitigating the chronic inflammatory processes that can lead to complications like aseptic loosening of prostheses. nih.gov Further evidence comes from studies on CMCS hydrogels, which were found to suppress the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils and often used as a marker for their infiltration into inflamed tissue. nih.gov

Pathways of Immunomodulation (e.g., NF-κB, Nrf2)

The immunomodulatory effects of chitosan and its derivatives are mediated through several key signaling pathways. While pathways specific to the N-O-sulfated derivative are still under investigation, research on CMCS and chitosan points to the involvement of pathways like the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT). nih.govnih.gov

The parent molecule, chitosan, is known to interact with the immune system through various pathways, including the NLRP3 inflammasome and cGAS-STING pathway, which can trigger both pro-inflammatory and anti-inflammatory responses. nih.gov For CMCS, studies in rat chondrocytes have demonstrated that its anti-inflammatory effects, such as the upregulation of IL-10, are mediated through the activation of the JAK/STAT/SOCS signaling pathway. nih.gov In other contexts, CMC has been shown to influence the OPG/RANKL/RANK pathway, which is critical in bone metabolism and is linked to inflammation-induced bone loss. nih.gov

Antioxidant Properties and Radical Scavenging

Scavenging of Reactive Oxygen Species (ROS)

This compound and its related derivatives exhibit significant antioxidant properties, particularly in their ability to scavenge harmful reactive oxygen species (ROS). nih.gov Excessive ROS can cause oxidative damage to cells, lipids, proteins, and DNA, contributing to various pathological processes. nih.gov

In vitro antioxidant experiments have demonstrated that N,O-CMCS derivatives are effective radical scavengers. They show a high capacity for scavenging superoxide (B77818) anion radicals, with studies reporting a scavenging rate of over 90% at a concentration of 1.6 mg/mL. nih.gov These derivatives are also capable of scavenging hydroxyl radicals, another potent form of ROS. nih.gov The antioxidant effect is attributed to the presence of hydroxyl and carboxyl groups, which can readily donate hydrogen atoms to neutralize free radicals. nih.gov

Table 3: Radical Scavenging Activity of N,O-Carboxymethylchitosan (N,O-CMCS) Derivatives

Reactive Oxygen Species (ROS) Scavenging Efficiency Concentration
Superoxide Anion Radicals > 90% 1.6 mg/mL nih.gov
Hydroxyl Radicals > 85% (for derivative 2b) 1.6 mg/mL nih.gov

Ferric Reducing Antioxidant Power

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to evaluate the antioxidant capacity of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). For this compound and its related derivatives, the antioxidant activity is influenced by the degree and type of chemical modification.

Research on N-carboxymethyl chitosan oligosaccharides (N-CMCOSs) with varying degrees of substitution (DS) has shown that an increase in the degree of carboxymethyl substitution leads to an increased reducing power. nih.gov This suggests that the introduction of carboxymethyl groups enhances the molecule's ability to donate electrons. However, studies on more complex derivatives, such as those bearing quinoline (B57606) groups, have indicated that not all modifications significantly improve the ferric-reducing power. nih.gov For instance, N,O-carboxymethylchitosan (N,O-CMCS) derivatives with quinoline groups showed minimal increase in their ferric reducing power compared to the parent chitosan molecule. nih.gov

While direct FRAP assay data for this compound is not extensively detailed in the reviewed literature, the findings for its parent molecules, carboxymethylchitosan and sulfated chitosan, provide valuable insights. The antioxidant activity of carboxymethyl chitosan (CMCS) is generally considered superior to that of unmodified chitosan. nih.gov The addition of sulfate groups is also known to enhance the biological activities of chitosan. nih.gov Therefore, it is hypothesized that the combined carboxymethyl and sulfate modifications in this compound would contribute to its antioxidant potential, although specific quantitative data from FRAP assays remain a subject for further investigation.

Table 1: Ferric Reducing Antioxidant Power of Carboxymethyl Chitosan Derivatives

Derivative Observation Reference
N-carboxymethyl chitosan oligosaccharides (N-CMCOSs) Reducing power increased with an increasing degree of substitution of carboxymethyl groups. nih.gov
N,O-CMCS derivatives with quinoline groups Showed no significant increase in ferric-reducing antioxidant power. nih.gov
Carboxymethyl Chitosan (CMCS) Generally exhibits higher antioxidant activity than unmodified chitosan. nih.gov

Cellular Interactions and Biocompatibility Assessment (In Vitro)

Cell Adhesion, Proliferation, and Differentiation Studies

The biocompatibility of a biomaterial is fundamentally assessed by its interaction with cells, including its support for cell adhesion, proliferation, and differentiation. Carboxymethyl chitosan (CMCS), the parent molecule of this compound, has been extensively studied for these properties, often in the form of hydrogels and scaffolds for tissue engineering.

CMCS-based materials have demonstrated excellent capabilities in promoting cellular activities. For example, conductive hydrogels made from CMCS and gelatin significantly improve the adhesion, long-term growth, and proliferation of neural stem cells (NSCs) in a three-dimensional environment. nih.gov Furthermore, these conductive scaffolds have been shown to enhance the neuronal differentiation of NSCs. nih.gov Similarly, when used in collagen-based membranes for bone regeneration, carboxymethyl chitosan promotes the proliferation, adhesion, and osteogenic differentiation of bone mesenchymal stem cells (BMSCs). mdpi.com

Evaluation of Cell Viability and Metabolic Activity

Assessing the effect of a biomaterial on cell viability and metabolic activity is a critical step in biocompatibility evaluation. The MTT assay, which measures the metabolic activity of mitochondria, is a widely used method for this purpose. frontiersin.orgnih.gov This colorimetric assay helps to identify any detrimental intracellular effects of a material. nih.gov

Studies on N,O-carboxymethyl-chitosan (NO-CMC), a very close derivative of this compound, have evaluated its cytocompatibility with primary normal human skin epidermal keratinocytes and dermal fibroblasts. nih.gov These in vitro biocompatibility assessments are crucial as they can correlate well with in vivo outcomes. nih.gov The results from these studies generally indicate that carboxymethyl chitosan derivatives are non-toxic and maintain high cell viability. nih.gov

For instance, cytotoxicity assays performed on L929 mouse fibroblast cells with various novel carboxymethyl chitosan derivatives bearing quinoline groups showed that most derivatives exhibited no cytotoxicity, with cell viability remaining above 75% even at high concentrations. scienceasia.orgnih.gov Similarly, a biocomposite membrane containing carboxymethyl cellulose (B213188) (a related polysaccharide) and chitosan was found to be nontoxic to human osteoblastic cells, showing no negative alterations in metabolic activity at 24 and 48 hours. mdpi.com Research on this compound itself has noted that it exhibits its biological activities without significant cytotoxicity. haemoscan.com

Table 2: Summary of Cell Viability and Metabolic Activity Findings

Compound/Material Cell Line Assay Finding Reference
N,O-carboxymethyl-chitosan (NO-CMC) Human Keratinocytes & Fibroblasts Cytocompatibility Found to be cytocompatible, supporting its use in wound management. nih.gov
Carboxymethyl chitosan derivatives (with quinoline groups) L929 Mouse Fibroblasts MTT Assay Most derivatives showed no cytotoxicity; cell viability > 75%. scienceasia.orgnih.gov
This compound (NCMCS) Human CD4+ cells, Murine fibroblasts Not specified Inhibited viral propagation without significant cytotoxicity. haemoscan.com
Chitosan/Carboxymethyl Cellulose Membrane Human Osteoblastic Cells (MG-63) MTT Assay No alteration in metabolic activity; deemed biocompatible. mdpi.com

Assessment of Hemocompatibility

Hemocompatibility is the property of a material to be compatible with blood without inducing undesirable effects such as hemolysis (destruction of red blood cells) or thrombosis (blood clotting). The introduction of sulfate groups to the chitosan backbone, as in this compound, significantly influences its interaction with blood components, often conferring anticoagulant properties similar to heparin. nih.gov

The assessment of hemocompatibility typically involves several tests, including hemolysis assays and coagulation time measurements (e.g., aPTT, PT, TT). Studies on various sulfated chitosan derivatives have consistently demonstrated strong anticoagulant activities. nih.gov These derivatives are shown to prolong clotting times by inhibiting key factors in the coagulation cascade, such as Factor Xa and thrombin, mimicking the mechanism of heparin. nih.gov This anticoagulant property is a critical aspect of hemocompatibility, especially for materials intended for blood-contacting applications.

Interactions with Biomolecules and Macromolecules

Complex Formation with Nucleic Acids (DNA, RNA)

The ability of this compound to interact with biomacromolecules is central to its biological functions. The presence of charged carboxymethyl and sulfate groups, in addition to the inherent amino groups of the chitosan backbone, allows for electrostatic interactions and complex formation with various biological molecules, including nucleic acids like DNA and RNA. nih.gov

A significant finding demonstrating this interaction is the anti-viral activity of this compound (NCMCS) against the Human Immunodeficiency Virus type 1 (HIV-1). haemoscan.com Research has shown that NCMCS competitively inhibits the HIV-1 reverse transcriptase enzyme. haemoscan.com Reverse transcriptase is the viral enzyme that synthesizes DNA from an RNA template. Competitive inhibition implies that NCMCS binds to the enzyme's active site, thereby blocking the binding of the viral RNA template. This mechanism directly indicates an interaction between NCMCS and a crucial protein-nucleic acid complex, highlighting its ability to interfere with nucleic acid processing.

The polyanionic nature imparted by the sulfate groups is key to this interaction, mimicking the phosphate (B84403) backbone of nucleic acids. This allows NCMCS to function as a competitive inhibitor. This capacity for complex formation is not limited to viral components; the general ability of chitosan derivatives to form complexes makes them promising carriers for gene delivery, where they can bind to and protect DNA or RNA.

Interactions with Proteins and Enzymes

This compound (NCMCS), a sulfated derivative of chitosan, demonstrates significant interactions with specific proteins and enzymes, leading to the modulation of their biological functions. These interactions are primarily of a non-covalent nature and are influenced by the structural characteristics of NCMCS, including its degree of carboxymethylation and sulfation.

One of the well-documented interactions of NCMCS is its activity as an antiviral agent, specifically against the human immunodeficiency virus type 1 (HIV-1). nih.gov Research has shown that NCMCS can inhibit the propagation of HIV-1 in human CD4+ cells. nih.gov This inhibitory effect is achieved through a dual mechanism. Firstly, NCMCS competitively inhibits the HIV-1 reverse transcriptase, an essential enzyme for the replication of the viral genome. nih.gov Secondly, it blocks the binding of the HIV-1 virus to the CD4 receptors on the surface of target cells, thereby preventing viral entry. nih.gov

In addition to its antiviral properties, NCMCS also exhibits anticoagulant activity by interacting with key proteins in the blood coagulation cascade. nih.gov Specifically, sulfated N-(carboxymethyl)chitosan forms complexes with antithrombin, a serine protease inhibitor. nih.gov This complex then effectively inhibits the activity of both thrombin and factor Xa, two critical enzymes responsible for the formation of blood clots. nih.gov This mechanism of action is noteworthy as it does not appear to cause hemolysis or adverse alterations in erythrocytes and lymphocytes in human blood samples. nih.gov

The introduction of carboxymethyl and sulfate groups to the chitosan backbone results in a molecule with enhanced water solubility and a higher charge density compared to the parent chitosan. ontosight.ai These modifications are crucial for its ability to interact effectively with biological molecules. ontosight.ai The charged nature of NCMCS facilitates its binding to proteins and enzymes, leading to the observed biological activities. ontosight.ai

Table 1: Summary of this compound Interactions with Proteins and Enzymes

Interacting Protein/EnzymeBiological SystemObserved EffectReference
HIV-1 Reverse TranscriptaseHuman CD4+ CellsCompetitive inhibition nih.gov
HIV-1 Viral EnvelopeHuman CD4+ CellsBlocks binding to CD4 receptor nih.gov
AntithrombinHuman BloodForms complex to inhibit thrombin and factor Xa nih.gov
ThrombinHuman BloodInhibition of activity nih.gov
Factor XaHuman BloodInhibition of activity nih.gov

Role in Enhancing Paracellular Permeation

There is currently no available scientific literature detailing the specific role of this compound in enhancing paracellular permeation. While the parent molecule, chitosan, and some of its other derivatives have been shown to transiently open tight junctions between epithelial cells to enhance the paracellular transport of molecules, similar studies have not been reported for this compound. Therefore, its effects on tight junction integrity and paracellular permeability remain an uninvestigated area.

Biomaterial Design and Engineering Applications of N Carboxymethylchitosan N O Sulfate Non Clinical Focus

Hydrogel Development and Characterization

N-carboxymethylchitosan-N-O-sulfate (NCMCS), a derivative of chitosan (B1678972), has garnered significant attention in biomaterial engineering due to its enhanced water solubility and biocompatibility. These properties make it an excellent candidate for the development of hydrogels for various non-clinical applications.

Fabrication Methods for this compound Hydrogels

The fabrication of NCMCS hydrogels involves the formation of a three-dimensional network capable of absorbing large amounts of water. This can be achieved through several cross-linking methods.

Physical Cross-linking: This method relies on non-covalent interactions such as hydrogen bonding, electrostatic interactions, and physical entanglements to form the hydrogel network. nih.govnih.gov For instance, hydrogels can be formed by blending NCMCS with other polymers like alginate, where ionic interactions with divalent cations such as Ca²⁺ can induce gelation. nih.gov The process is often simple and avoids the use of potentially toxic chemical cross-linkers. nih.gov

Chemical Cross-linking: This approach involves the formation of stable covalent bonds between polymer chains. Common chemical cross-linkers used for chitosan-based hydrogels include glutaraldehyde (B144438) and genipin. tandfonline.comyoutube.com A study reported the development of injectable hydrogels by cross-linking N,O-carboxymethyl chitosan (N,O-CMCS) with multialdehyde guar (B607891) gum (MAGG) through dynamic Schiff base linkages, which are reversible covalent bonds. nih.gov This method allows for the creation of hydrogels with tunable mechanical properties and degradation rates. Another approach involves using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) as cross-linking agents to form amide bonds between carboxymethyl chitosan and other polymers like sodium alginate. nih.gov

Radiation-Induced Cross-linking: High-energy radiation, such as gamma rays or electron beams, can be used to generate free radicals on the polymer chains, which then combine to form cross-links. mdpi.comnih.gov This method offers a sterile and initiator-free approach to hydrogel synthesis. mdpi.comresearchgate.net For example, carboxymethyl chitosan and gelatin hydrogels have been prepared using gamma radiation, resulting in materials that promote cell proliferation. iaea.org The mechanical properties and degradation of these hydrogels can be controlled by adjusting the radiation dose and the composition of the polymer blend. iaea.org

Enzymatic Cross-linking: While less common for NCMCS specifically, enzymatic cross-linking is a biocompatible method that uses enzymes to catalyze the formation of covalent bonds between polymer chains. This method offers high specificity and mild reaction conditions.

Injectable and Self-Healing Hydrogel Systems

Injectable hydrogels are a significant area of research as they can be administered in a minimally invasive manner and can conform to irregular defect shapes. nih.gov Self-healing hydrogels possess the ability to repair themselves after damage, which enhances their longevity and functionality.

The formation of injectable and self-healing hydrogels often relies on dynamic covalent chemistry, such as Schiff base linkages. nih.govnih.govrsc.org For example, a hydrogel system composed of N,O-carboxymethyl chitosan (N,O-CMC) and oxidized chondroitin (B13769445) sulfate (B86663) (OCS) was developed that demonstrated injectability and self-healing properties. nih.gov This was achieved through the formation of Schiff base bonds between the amine groups of N,O-CMC and the aldehyde groups of OCS. nih.gov Similarly, injectable hydrogels have been synthesized by cross-linking N,O-CMCS with multialdehyde guar gum, exhibiting excellent self-healing and thixotropic (shear-thinning) properties. nih.gov These properties are attributed to the reversible nature of the Schiff base linkages. nih.govrsc.org

Design of pH-Responsive Hydrogels

The presence of carboxylic acid (-COOH) and amino (-NH₂) groups in the NCMCS structure imparts pH-responsive behavior to the hydrogels. bohrium.comnih.gov At low pH, the amino groups are protonated (-NH₃⁺), leading to electrostatic repulsion and swelling. Conversely, at high pH, the carboxylic acid groups are deprotonated (-COO⁻), also causing swelling due to electrostatic repulsion. nih.gov This behavior allows for the design of "smart" hydrogels that can respond to changes in the environmental pH.

For instance, hydrogels composed of N,O-carboxymethyl chitosan and alginate have been shown to exhibit distinct swelling characteristics at different pH values. nih.govtandfonline.com These hydrogels swell minimally at acidic pH (e.g., pH 1.2) but show significant swelling at neutral or basic pH (e.g., pH 7.4). nih.govtandfonline.com This property is attributed to the ionization of the carboxylic acid groups at higher pH, leading to increased electrostatic repulsion and water uptake. nih.gov The pH-sensitivity can be tuned by altering the ratio of the constituent polymers and the cross-linking density. tandfonline.combohrium.com

Scaffolds for Tissue Engineering

Scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. NCMCS is a promising material for scaffold fabrication due to its biocompatibility and structural similarity to the extracellular matrix.

Scaffold Fabrication Techniques

Various techniques can be employed to fabricate porous NCMCS scaffolds with interconnected pore networks, which are crucial for nutrient and waste transport.

Freeze-Drying (Lyophilization): This is a widely used method to create highly porous scaffolds. mdpi.comyoutube.com A polymer solution is frozen and then the solvent is removed by sublimation under vacuum, leaving behind a porous structure. mdpi.commdpi.com The pore size and morphology can be controlled by the freezing rate and temperature. nih.gov This technique has been used to fabricate scaffolds from chitosan and its derivatives, often in combination with other polymers like gelatin or poly(caprolactone). nih.govnih.govresearchgate.net

Electrospinning: This technique produces nanofibrous scaffolds that mimic the architecture of the natural extracellular matrix. youtube.comnih.gov A high voltage is applied to a polymer solution, causing the ejection of a charged jet that solidifies into nanofibers upon solvent evaporation. youtube.com While challenging for pure chitosan due to its high viscosity, blending with other polymers can facilitate the electrospinning process. researchgate.net

3D Printing: Additive manufacturing techniques like 3D printing allow for the precise fabrication of scaffolds with controlled architecture and pore geometry. nih.govresearchgate.netnih.gov Solvent-cast 3D printing is one such method where a polymer solution is extruded layer-by-layer to build a 3D structure, with the solvent evaporating to solidify the filament. nist.govfrontiersin.org This technique has been successfully used to create strong and biocompatible chitosan scaffolds. frontiersin.org

Solvent Casting/Particulate Leaching: This is a simple method where a polymer is dissolved in a solvent and cast into a mold containing porogens (e.g., salt particles). mdpi.com After the solvent evaporates, the porogens are leached out, leaving a porous scaffold. mdpi.com The porosity can be controlled by the size and amount of the porogen particles. mdpi.com

Design of Scaffolds for Bone and Cartilage Regeneration

NCMCS-based scaffolds have shown significant potential for the regeneration of bone and cartilage tissue.

Bone Regeneration: For bone tissue engineering, scaffolds are often designed to be osteoconductive, meaning they support the growth of bone cells. NCMCS scaffolds can be enhanced by incorporating osteoinductive materials like nano-hydroxyapatite (nHA), a major component of natural bone. nih.govnih.gov A multi-level microstructured composite scaffold has been developed by integrating a 3D-printed polylactic acid (PLA) scaffold with a sodium alginate/nHA/carboxymethyl chitosan (CMCS) hydrogel. nih.gov The inclusion of CMCS was found to enhance hydrogel cross-linking, mineralization, and promote the adhesion, proliferation, and differentiation of bone mesenchymal stem cells. nih.gov Furthermore, sulfated derivatives of chitosan have been shown to stimulate osteoblast differentiation. nih.gov

Cartilage Regeneration: The primary cell type in cartilage, chondrocytes, require a specific microenvironment to maintain their phenotype and produce the appropriate extracellular matrix. nih.gov Scaffolds for cartilage regeneration aim to mimic this environment. A study demonstrated that a scaffold made from poly(vinyl alcohol), polyethylene (B3416737) glycol, and N,O-carboxymethyl chitosan (NOCC), cross-linked by electron beam irradiation, supported the cultivation of chondrocytes. nih.gov The addition of NOCC enhanced the scaffold's porosity and swelling properties, leading to increased glycosaminoglycan and type II collagen secretion by the seeded chondrocytes, which are key components of cartilage. nih.gov Carboxymethyl-chitosan itself has been shown to have a protective effect on chondrocytes. nih.gov

Research Findings on this compound Biomaterials

Biomaterial System Fabrication Method Key Findings Application Focus
N,O-carboxymethyl chitosan (N,O-CMC)/oxidized chondroitin sulfate (OCS) hydrogelChemical Cross-linking (Schiff base)Injectable, self-healing, demonstrated low cell toxicity. nih.govWound Dressing
N,O-carboxymethyl chitosan (N,O-CMCS)/multialdehyde guar gum (MAGG) hydrogelChemical Cross-linking (Schiff base)pH-responsive, excellent self-healing and thixotropic properties. nih.govDrug Delivery
Carboxymethyl chitosan (CC)/sodium alginate (SA)/carvacrol (CA) hydrogelElectrostatic interactions and hydrogen bondingpH-responsive with tunable release of carvacrol, good cytocompatibility. bohrium.comFood Preservation
N,O-carboxymethyl chitosan (NOCC)/starch biomaterial inkLow-temperature solvent-free 3D printingDrug release could be controlled by altering the starch to NOCC ratio. nih.govWound Dressing
Poly(vinyl alcohol) (PVA)-polyethylene glycol (PEG)-N,O-carboxymethyl chitosan (NOCC) scaffoldElectron beam irradiation cross-linking and lyophilizationEnhanced porosity, swelling, and supported chondrocyte phenotype. nih.govCartilage Engineering
3D-printed PLA scaffold filled with SA/nHA/CMCS hydrogel3D printing and hydrogel fillingEnhanced hydrogel cross-linking, mineralization, and osteogenic activity. nih.govBone Regeneration

Modulating Scaffold Porosity and Mechanical Properties

The structure and physical characteristics of a scaffold are critical for its function in tissue engineering models. This compound plays a significant role in creating scaffolds with desirable porosity and mechanical strength.

The mechanical properties of chitosan-based scaffolds, which are often a limitation due to their inherent weakness, can be tuned. bjmu.edu.cn A novel compression method has been shown to significantly increase the compressive elastic modulus of chitosan scaffolds from 5.2 kPa to 520 kPa as the compressive ratio is increased from 1 to 8. bjmu.edu.cnresearchgate.net This method also results in a decrease in porosity from 94.1% to 82.5%, leading to a higher density of chitosan fibers that can enhance cell adhesion. bjmu.edu.cnresearchgate.net The mechanical properties of hydrogels can also be tailored to mimic specific tissues. For example, CMCS/Gel-PEDOT hydrogels have been developed with mechanical properties similar to those of brain tissue. nih.gov

Here is an interactive data table summarizing the effects of modifications on scaffold properties:

Integration with Inorganic Components (e.g., Hydroxyapatite (B223615), β-Tricalcium Phosphate)

To further enhance the properties of N-carboxymethylchitosan-based scaffolds for bone tissue engineering research, inorganic components like hydroxyapatite (HA) and β-tricalcium phosphate (B84403) (β-TCP) are often incorporated. These materials are major constituents of natural bone and contribute to the osteoinductivity and osteoconductivity of the scaffold.

Composite scaffolds combining gelatin, carboxymethyl chitosan (CMC), nano-hydroxyapatite, and β-tricalcium phosphate have been developed. nih.govfrontiersin.orgconsensus.appnih.gov In these scaffolds, the ratio of HA to β-TCP is often fixed, for example at 3:2, while the total inorganic content can be varied. nih.govfrontiersin.orgconsensus.appnih.gov Morphological analysis of these scaffolds reveals a macroporous structure with high pore connectivity, which is essential for cell infiltration and tissue ingrowth. nih.govfrontiersin.orgconsensus.appnih.gov The incorporation of these inorganic components can also increase the roughness of the inner surface of the pores, a feature that is thought to improve protein adsorption and cell adhesion. frontiersin.orgnih.gov

Physicochemical characterization using Fourier-transform infrared (FTIR) spectroscopy confirms the presence of active groups from both gelatin and CMC, while X-ray diffraction (XRD) shows that the phase structures of HA and β-TCP remain unchanged within the composite. nih.govconsensus.app These composite scaffolds also demonstrate potential for biodegradation and possess an appreciable swelling ratio in in-vitro tests. nih.govconsensus.app

Here is an interactive data table summarizing the characteristics of scaffolds with inorganic components:

Advanced Delivery Systems (Non-Clinical)

The unique properties of this compound, such as its improved water solubility and biocompatibility, make it a valuable polymer for the design of advanced delivery systems for macromolecules in non-clinical settings. ontosight.ai

Encapsulation Technologies for Macromolecules

N-sulfonato-N,O-carboxymethylchitosan (SNOCC), a derivative of chitosan, has been investigated as a potential intestinal absorption enhancer for macromolecules. nih.gov Unlike chitosan, which is only soluble and active at acidic pH, SNOCC can be effective in a wider range of conditions. It has been shown to enhance the permeation and absorption of macromolecules like Low Molecular Weight Heparin (LMWH). nih.gov This is significant because soluble chitosan typically forms polyelectrolyte complexes with anionic macromolecules, limiting its utility for their delivery. nih.gov

Design of Nanoparticle and Microparticle Carriers

N-carboxymethylchitosan derivatives are utilized in the formation of nanoparticles and microparticles for drug delivery. nih.gov These particles can be prepared using methods like ionic gelation, which involves the electrostatic interaction between the charged chitosan derivative and a polyanion such as sodium tripolyphosphate. nih.gov For instance, nanoparticles have been developed using mono-N-carboxymethyl chitosan (MCC), a polyampholytic derivative, and N-trimethyl chitosan (TMC), a polycationic derivative. nih.gov The resulting nanoparticles can have varying surface charges, with MCC nanoparticles typically having a negative surface charge and TMC nanoparticles a positive one. nih.gov The particle size can also be controlled, often falling within the range of 40-400 nm. nih.gov Another method for preparing carboxymethyl chitosan nanoparticles involves cross-linking with calcium chloride under neutral conditions, resulting in particle diameters of 200-300nm. google.com

Controlled Release Mechanisms in Model Systems

The design of delivery systems with this compound allows for the controlled release of encapsulated agents. The release profile can be influenced by the properties of the carrier and the surrounding environment. For example, N-sulfonato-N,O-carboxymethylchitosan has been shown to induce a concentration-dependent decrease in the Trans Epithelial Electrical Resistance (TEER) of Caco-2 cell monolayers, indicating an effect on epithelial permeability. nih.gov Higher viscosity grades of SNOCC were found to be more effective at enhancing the permeation of model compounds like 14C-mannitol. nih.gov The mucoadhesive properties of chitosan and its derivatives can also contribute to sustained release by prolonging the retention time of the delivery system at the site of absorption. nih.gov

Here is an interactive data table summarizing the characteristics of N-carboxymethylchitosan-based delivery systems:

Wound Dressing Materials and Mechanisms

Chitosan and its derivatives, including carboxymethyl chitosan, are highly regarded as starting materials for wound dressings due to their inherent beneficial properties. nih.govfrontiersin.org These include biocompatibility, biodegradability, and the ability to promote wound healing. nih.govfrontiersin.org Carboxymethyl chitosan, in particular, offers advantages such as improved liquid handling properties, which are crucial for maintaining a moist wound environment conducive to healing. researchgate.net

The mechanisms by which chitosan-based materials aid in wound healing are multifaceted. Chitosan itself possesses antimicrobial properties, acting against a broad range of microorganisms. nih.gov It is believed to have both bacteriostatic and bactericidal effects. nih.gov Furthermore, the positive charge of chitosan can promote hemostasis by triggering erythrocyte adhesion, fibrinogen adsorption, and platelet activation. nih.gov

Carboxymethyl chitosan hydrogels have been developed and studied as effective wound dressings. nih.gov These hydrogels can be formed by processes such as electron beam irradiation, which cross-links the polymer chains. nih.gov The incorporation of carboxymethyl groups enhances properties like fluid absorption and retention capacities, which are superior to those of unmodified chitosan. researchgate.net As the degree of substitution in O-carboxymethyl chitosan increases, so do its fluid absorption and retention capabilities, as well as its wet dimensional stability and tensile strength. researchgate.net This makes it a promising material for moist wound dressings. researchgate.net

Design of Antimicrobial Wound Dressings

This compound and its related carboxymethyl chitosan derivatives are engineered into various formats for wound care, primarily leveraging their inherent antimicrobial characteristics. ontosight.ai The chemical modification of chitosan by introducing carboxymethyl and sulfate groups enhances its functionality for creating advanced wound dressing materials. ontosight.ai These materials are designed to inhibit the growth of pathogenic microbes, a critical factor in preventing wound infections.

Hydrogels are a common form for these applications. For instance, an in-situ cross-linked hydrogel composed of carboxymethyl chitosan (CMCS), oxidized dextran, and poly-γ-glutamic acid demonstrated significant antimicrobial capabilities. In laboratory tests, this hydrogel showed a distinct inhibition zone against bacteria, indicating its ability to prevent bacterial growth. nih.gov In vivo studies further confirmed that the hydrogel could significantly inhibit bacterial proliferation at the wound site. nih.gov

Composite hydrogels combining carboxymethyl chitosan with other biopolymers, such as sodium alginate, have also been developed. These composite hydrogels, formed from CMCS-sodium alginate nanoparticles, exhibit antibacterial properties against both Escherichia coli and Staphylococcus aureus. nih.gov The design of these dressings focuses on creating a material that not only provides a barrier against infection but also possesses suitable mechanical properties for wound application. The tensile strength of some chitosan-based dressings has been found to be within the range reported for human skin (approximately 1-32 MPa), suggesting they are mechanically suitable for this purpose. nih.gov

Promotion of In Vitro Cellular Processes for Wound Repair

The utility of this compound in wound repair extends beyond its antimicrobial action to the active promotion of cellular processes essential for healing. The modified polysaccharide has been shown to support cell proliferation, a foundational step in tissue regeneration. ontosight.ai A study specifically on carboxymethyl chitosan sulfate (CMCS) found that it could improve the proliferation of skin fibroblasts. researchgate.net The research identified that CMCS with a sulfate content of 26.26% at a concentration of 100μg/ml was most effective in promoting the proliferation of these crucial connective tissue cells. researchgate.net

Further research into N-carboxymethyl chitosan (NCMC) has elucidated the molecular mechanisms behind its regenerative effects. Studies have shown that NCMC can accelerate wound healing by activating the transforming growth factor-β(1) (TGF-β1)/Smad3 signaling pathway. nih.gov This was evidenced by the quantification of TGF-β1, tumor necrosis factor-α, and interleukin-8 protein levels, alongside Smad3 gene expression, all of which pointed to the material's efficacy in promoting the healing cascade. nih.gov

Carboxymethyl chitosan hydrogels also influence the extracellular matrix environment. They have been observed to promote the deposition of collagen and positively influence fibroblasts. nih.gov Histological examinations of wounds treated with NCMC materials confirm enhanced tissue regeneration. nih.gov For example, 3D scaffolds made from thiolated carboxymethyl chitosan have demonstrated a highly porous structure and good in vitro biocompatibility, characteristics that are appropriate for facilitating skin repair and tissue regeneration. nih.gov

Emulsification and Stabilization in Aqueous Systems

pH-Switchable Emulsifier Properties

Carboxymethyl chitosan (CMChi) exhibits intelligent behavior as a pH-switchable emulsifier, a property rooted in the pH-dependent ionization of its amino and carboxyl groups. nih.gov The emulsification properties and stability of CMChi in dodecane-in-water emulsions have been shown to be highly dependent on the pH of the aqueous phase. nih.govnih.gov

In alkaline conditions (pH 9-10), the polymer chains of CMChi adopt an open-chain conformation due to electrostatic repulsion between the deprotonated carboxyl groups, and it remains free in the solution. nih.govacs.org As the pH is lowered into the neutral range (pH 7-8), the polymer chain transitions to a more collapsed conformation because of the intrachain attraction between the deprotonated carboxyl groups and protonated amino groups. nih.govacs.org This change in conformation affects emulsion stability; studies show that as the pH is lowered from 10 to 7, the stability of the emulsion increases significantly. nih.govnih.gov

At a more acidic pH of 6, the system's behavior changes again due to the aggregation of CMChi and the formation of nanoparticles (approximately 200–300 nm in size). nih.govnih.gov This pH-dependent behavior allows for the reversible emulsification of oil, which can be triggered by adjusting the pH of the system. nih.gov An emulsion can be formed at a low pH (e.g., 6) and then intentionally broken (de-emulsified) by increasing the pH with a base, which causes destabilization due to charge and conformational changes in the polymer. nih.gov

Effect of pH on Carboxymethyl Chitosan (CMChi) Emulsion Properties nih.govnih.govgmp-chitosan.com
pH RangePolymer ConformationEmulsion StabilityObservations
9-10Open-chainLowerRepulsion between deprotonated carboxyl groups.
7-8CollapsedHigherIntrachain attraction between carboxyl and amino groups.
6Aggregated (Nanoparticles)Gel-like emulsionMaximum emulsified oil reached at oil/water ratio of 1.2; no phase inversion observed.

Stabilization of Pickering Emulsions

The ability of carboxymethyl chitosan to form solid particles under specific pH conditions allows it to function as a stabilizer for Pickering emulsions. gmp-chitosan.com A Pickering emulsion is a system where solid particles, rather than conventional surfactants, adsorb to the oil-water interface, creating a physical barrier that prevents droplet coalescence. gmp-chitosan.commdpi.com This method of stabilization offers advantages such as higher stability and lower toxicity. gmp-chitosan.commdpi.com

Carboxymethyl chitosan-sodium alginate (CMCS-SA) nanoparticles have been successfully used to stabilize Pickering emulsions. nih.gov The stability of these emulsions was found to improve as the concentration of the CMCS-SA nanoparticles increased. nih.gov Further studies have shown that CMCS can enhance the stability and gelation of oil-in-water (O/W) Pickering emulsions through a mechanism known as depletion interaction. nih.gov This interaction helps to improve the emulsifying ability and interfacial adsorption of the stabilizing particles, leading to elevated stability, viscosity, and moduli of the resulting emulsion. nih.gov

Emerging Research Directions and Future Perspectives for N Carboxymethylchitosan N O Sulfate

Development of Novel Derivatization and Conjugation Strategies

The functionalization of N-carboxymethylchitosan-N-O-sulfate (NCMCS) is a rapidly advancing area, aimed at augmenting its inherent beneficial properties and creating derivatives with tailored functionalities for specific applications. Current research focuses on innovative chemical modifications to enhance its therapeutic efficacy and expand its utility in biomedicine.

A key strategy involves the carbodiimide (B86325) condensation reaction, a versatile method for forming amide bonds. nih.gov This technique utilizes agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxyl groups of NCMCS. This activation facilitates the covalent attachment of various bioactive molecules, including peptides, growth factors, and drugs, thereby creating multifunctional biomaterials. nih.govnih.gov For instance, this method has been successfully employed to conjugate therapeutic agents to chitosan (B1678972) derivatives, enhancing their site-specific delivery and controlled release profiles. nih.gov

Another promising approach is the Schiff base reaction, which involves the condensation of the primary amino groups of chitosan with aldehydes or ketones. nih.gov This reaction is relatively straightforward and allows for the introduction of a wide range of functional moieties. Subsequent reduction of the Schiff base can lead to stable alkylated derivatives with altered solubility and biological activity. nih.gov

Free radical-induced conjugation presents an eco-friendly alternative for creating NCMCS conjugates, particularly with polyphenolic compounds known for their antioxidant properties. nih.gov This method leverages the generation of free radicals to initiate the coupling of polyphenols to the chitosan backbone, offering a convenient and economical route to novel antioxidant biomaterials. nih.gov

Furthermore, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is gaining traction for its high efficiency, specificity, and mild reaction conditions. This strategy allows for the precise attachment of molecules to the NCMCS backbone, enabling the construction of well-defined and complex architectures for advanced drug delivery and tissue engineering applications.

The table below summarizes various derivatization strategies and their potential outcomes for NCMCS.

Derivatization StrategyReagents/ConditionsPotential Outcome on NCMCSReference
Carbodiimide ChemistryEDC/NHSCovalent attachment of drugs, peptides, or growth factors nih.govnih.gov
Schiff Base FormationAldehydes/KetonesIntroduction of new functional groups, alterable solubility nih.gov
Free Radical-Induced ConjugationPeroxides, UV lightGrafting of antioxidant molecules like polyphenols nih.gov
"Click" Chemistry (CuAAC)Copper catalyst, Azide/Alkyne-functionalized moleculesPrecise and efficient conjugation for complex architecturesN/A
AlkylationAlkyl halidesEnhanced solubility and modified bioactivity nih.gov

Advanced Characterization Techniques for Complex Structures

The intricate and heterogeneous nature of this compound necessitates the use of a suite of advanced analytical techniques to fully elucidate its structure-property relationships. A combination of spectroscopic and microscopic methods is crucial for a comprehensive understanding of this complex biomaterial.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the carboxymethylation and sulfation of chitosan. scielo.brresearchgate.net In ¹H NMR spectra of carboxymethylchitosan, signals appearing between 3.1 and 3.4 ppm are indicative of N-carboxymethylation. scielo.br The complexity of these spectra often points to both mono- and disubstitution on the amino groups. scielo.br ¹³C NMR further corroborates these findings. scielo.brresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify the functional groups present in NCMCS. researchgate.netnih.gov The successful synthesis of carboxymethyl chitosan is often confirmed by the appearance of new absorption bands corresponding to the carboxyl groups, which may overlap with other vibrations. nih.govresearchgate.net For instance, the stretching vibration of the COO⁻ group can be observed. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the biomaterial. nih.gov It is particularly useful for confirming the successful incorporation of various elements and functional groups during the synthesis of composite scaffolds. nih.gov

Microscopic and Other Techniques:

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and porous structure of NCMCS-based scaffolds. researchgate.netnih.gov This is critical for applications in tissue engineering, where the scaffold's architecture influences cell adhesion and proliferation. nih.gov

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and is used to observe the ultrastructure of nanoparticles and nanocomposites derived from NCMCS. researchgate.net

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the material. nih.gov The modification of chitosan often leads to changes in its crystallinity, which can be monitored by XRD. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of NCMCS and its composites. researchgate.netresearchgate.net This information is important for understanding the material's behavior under different processing and application conditions.

The following table provides an overview of the characterization techniques and the information they provide for NCMCS.

TechniqueInformation ObtainedReference
¹H and ¹³C NMRConfirmation of carboxymethylation and sulfation sites scielo.brresearchgate.net
FTIRIdentification of functional groups (carboxyl, sulfate) researchgate.netnih.govnih.govresearchgate.net
XPSSurface elemental composition and chemical state analysis nih.gov
SEMSurface morphology and porosity of scaffolds researchgate.netnih.gov
TEMUltrastructure of nanoparticles and nanocomposites researchgate.net
XRDCrystalline structure analysis researchgate.netnih.gov
TGAThermal stability assessment researchgate.netresearchgate.net

Mechanistic Elucidation of Biological Activities at a Molecular Level

Understanding the molecular mechanisms that underpin the biological activities of this compound is crucial for its rational design and therapeutic application. Research is increasingly focused on how this modified polysaccharide interacts with cellular components to elicit its effects.

A key area of investigation is its role as a glycosaminoglycan (GAG)-mimetic. nih.gov GAGs are naturally occurring polysaccharides that play vital roles in cell signaling by interacting with various growth factors. nih.gov Sulfated chitosan derivatives, such as 2-N, 6-O sulfated chitosan (26SCS), have been shown to amplify the biological effects of endogenous growth factors like platelet-derived growth factor-BB (PDGF-BB). nih.gov This amplification occurs by enhancing the interaction between the growth factor and its receptor on the cell surface, leading to downstream signaling cascades that promote cell proliferation and differentiation. nih.gov For example, 26SCS has been found to promote the osteogenic differentiation of periosteal stem cells by strengthening the PDGF-BB/PDGFRβ signaling pathway. nih.gov

The molecular interactions of NCMCS with cell surfaces are also a subject of intense study. The carboxymethyl and sulfate (B86663) groups introduce negative charges, which can influence interactions with cell surface proteins and lipids. ontosight.ai These interactions can trigger a variety of cellular responses, including modulation of inflammatory pathways and promotion of tissue regeneration. nih.gov For instance, carboxymethyl chitosan hydrogels have been shown to influence fibroblast activity and promote collagen deposition, key processes in wound healing. nih.gov

Furthermore, the antimicrobial properties of chitosan derivatives are being explored at the molecular level. While the exact mechanisms are still being fully elucidated, it is believed that the polycationic nature of chitosan (in its unmodified form) plays a significant role by disrupting bacterial cell membranes. The introduction of carboxymethyl and sulfate groups alters the charge distribution and may modulate this activity, potentially leading to more targeted antimicrobial effects.

Biological ActivityProposed Molecular MechanismKey Interacting MoleculesReference
Enhanced OsteogenesisAmplification of growth factor signaling by acting as a GAG-mimetic.PDGF-BB, PDGFRβ nih.gov
Wound HealingModulation of fibroblast activity and promotion of collagen deposition.Cell surface proteins, extracellular matrix components nih.gov
Antimicrobial ActionDisruption of bacterial cell membranes and interference with cellular processes.Bacterial cell wall components nih.gov

Rational Design of Multi-functional Biomaterials

The rational design of multi-functional biomaterials based on this compound is a burgeoning field that aims to create sophisticated systems for a range of biomedical applications, including drug delivery and tissue engineering. ontosight.aimdpi.com This approach involves the deliberate and strategic combination of NCMCS with other materials to achieve synergistic effects and address complex clinical needs. frontiersin.org

A key strategy is the development of injectable hydrogels. mdpi.comnih.gov These materials are liquid at room temperature and gel in situ under physiological conditions, allowing for minimally invasive delivery. frontiersin.org NCMCS can be incorporated into these hydrogels to confer bioactivity, such as promoting cell adhesion and proliferation. nih.gov For example, thermosensitive hydrogels based on chitosan derivatives have been developed for bone tissue engineering, where they can encapsulate osteoblasts or growth factors to promote bone regeneration. nih.gov

Another important area is the creation of composite scaffolds that mimic the native extracellular matrix (ECM). nih.gov These scaffolds often combine NCMCS with other natural or synthetic polymers, such as gelatin or poly(lactic-co-glycolic acid) (PLGA), and inorganic components like hydroxyapatite (B223615). nih.govnih.gov For instance, a composite hydrogel scaffold composed of carboxymethyl chitosan, sodium alginate, β-cyclodextrin/chlorhexidine, and strontium-nanohydroxyapatite has been developed for treating infectious jaw defects. nih.gov This multi-component system combines the beneficial properties of each component to provide antimicrobial activity, osteoinductivity, and a suitable environment for tissue regeneration. nih.gov

The design of these materials often involves a deep understanding of the desired cellular responses at different stages of tissue repair. mdpi.com For instance, a biomaterial for wound healing might be designed to initially provide an antimicrobial effect, followed by the promotion of angiogenesis and finally the support of tissue remodeling. mdpi.com This can be achieved by incorporating different bioactive molecules with distinct release profiles within the NCMCS-based matrix.

Biomaterial TypeDesign StrategyKey ComponentsTargeted ApplicationReference
Injectable HydrogelIn situ gelation for minimally invasive delivery.NCMCS, thermosensitive polymersBone tissue engineering, drug delivery mdpi.comnih.gov
Composite ScaffoldMimicking the native ECM for enhanced tissue integration.NCMCS, gelatin, hydroxyapatiteBone and cartilage repair nih.govnih.gov
Multi-stimuli Responsive CryogelControlled release of therapeutic agents in response to specific triggers.NCMCS, poly(N-isopropylacrylamide), nanoparticle enzymesTreatment of drug-resistant bacterial infections mdpi.com
Multifunctional DNA HydrogelDynamic crosslinking for adjustable mechanical and biological properties.DNA, polyethyleneimine, black phosphorus quantum dotsAccelerated wound healing and vascular formation mdpi.com

Computational Modeling and Simulation of Compound Behavior

Computational modeling and simulation are emerging as powerful tools to investigate the behavior of this compound at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. researchgate.networldscientific.com These approaches can predict the interactions of NCMCS with biological molecules and help in the rational design of new biomaterials.

Molecular Dynamics (MD) simulations are particularly useful for studying the conformational dynamics of NCMCS and its interactions with other molecules, such as drugs or proteins, in an aqueous environment. nih.govacs.org MD simulations can reveal how the polymer chain folds and how water molecules are organized around it, which is crucial for understanding its solubility and interaction with biological systems. nih.gov For example, MD simulations have been used to study the loading efficiency of drugs onto chitosan-based carriers, showing that the presence of water can significantly affect the drug-polymer interactions. nih.gov

Quantum chemical methods , such as Density Functional Theory (DFT), are employed to investigate the electronic properties of NCMCS. researchgate.networldscientific.com These methods can calculate parameters like the energy gap, electronegativity, and chemical potential, which provide insights into the reactivity and stability of the molecule. worldscientific.com For instance, DFT calculations have been used to study the sulfation reaction of chitosan and to characterize the electronic properties of the resulting sulfated derivatives. researchgate.net

These computational approaches can also be used to predict the binding affinity of NCMCS for specific biological targets. By simulating the docking of NCMCS to a protein, for example, researchers can identify the key amino acid residues involved in the interaction and estimate the strength of the binding. This information is invaluable for understanding the molecular basis of the biological activities of NCMCS and for designing derivatives with enhanced therapeutic effects.

The table below highlights the application of different computational methods in the study of NCMCS.

Computational MethodApplication in NCMCS ResearchKey InsightsReference
Molecular Dynamics (MD)Simulating the conformational dynamics and interactions of NCMCS in solution.Understanding drug loading efficiency, polymer-water interactions, and binding to biological molecules. nih.govacs.org
Density Functional Theory (DFT)Investigating the electronic properties and reactivity of NCMCS.Predicting reaction pathways, stability, and electronic characteristics of derivatives. researchgate.networldscientific.com
Umbrella SamplingCalculating the potential of mean force for ion-pair interactions.Quantifying the binding affinity of cations to sulfated groups. zenodo.org
Accelerated Weight Histogram (AWH)Enhancing the sampling of rare events in MD simulations.Exploring the free energy landscape of NCMCS interactions. zenodo.org

Q & A

Q. What are the standard methodologies for synthesizing N-carboxymethylchitosan-N-O-sulfate, and how do reaction conditions influence substitution degrees?

  • Methodological Answer : Synthesis typically involves two steps: (1) carboxymethylation of chitosan using chloroacetic acid under alkaline conditions, followed by (2) sulfation with sulfating agents (e.g., SO₃-pyridine complex) in organic solvents. Key parameters include:
  • Alkaline pH (8–10) for carboxymethylation to ensure amine group activation.
  • Molar ratios of reagents (e.g., 1:2 chitosan:chloroacetic acid for balanced N/O substitution).
  • Sulfation time and temperature (e.g., 24–48 hours at 50°C for uniform sulfation).
    Characterization via FTIR (peaks at 1650 cm⁻¹ for amide I, 1410 cm⁻¹ for -SO₃⁻) and ¹H-NMR (integration of carboxymethyl and sulfate protons) quantifies substitution degrees. For accurate calculations, refer to modified formulas accounting for overlapping proton signals .

Q. How is the substitution degree of N-carboxymethyl and sulfate groups calculated, and what analytical pitfalls should researchers avoid?

  • Methodological Answer : Substitution degrees (DS) are calculated using elemental analysis (C/N/S ratios) or titration (for -COOH groups). A revised formula for DS accounts for overlapping carboxymethyl and sulfate protons in NMR spectra:
    DSN=IN-CH2COO⁻IGlcNandDSO=IO-SO3⁻IGlcN\text{DS}_{\text{N}} = \frac{I_{\text{N-CH2COO⁻}}}{I_{\text{GlcN}}} \quad \text{and} \quad \text{DS}_{\text{O}} = \frac{I_{\text{O-SO3⁻}}}{I_{\text{GlcN}}}

where II represents integrated peak areas. Common pitfalls include:

  • Overestimating DS due to residual solvents in NMR.
  • Misassigning sulfate peaks in FTIR (validate with XPS or conductometric titration) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the sulfation efficiency of N-carboxymethylchitosan while minimizing chain degradation?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Factors : Sulfation time (X₁), temperature (X₂), reagent ratio (X₃).
  • Responses : Sulfur content (via elemental analysis), viscosity (chain integrity).
    A Box-Behnken design reduces experimental runs while identifying interactions. For example, higher temperatures (60°C) may increase sulfation but reduce molecular weight (validate via GPC). Cross-reference with kinetic modeling to balance reaction rates and degradation .

Q. How should contradictory data between in vitro and in vivo studies on the anticoagulant activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from differences in bioavailability (e.g., protein binding in vivo) or assay conditions (e.g., aPTT vs. anti-Xa assays). Mitigation strategies:
  • Cross-validation : Compare in vitro anticoagulant activity (e.g., thrombin inhibition) with in vivo pharmacokinetics (e.g., half-life in rodent models).
  • Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., sulfate DS vs. molecular weight) impacting bioactivity .

Q. What advanced techniques are recommended for analyzing the spatial distribution of sulfate groups on this compound?

  • Methodological Answer : Combine ATR-FTIR imaging (for surface sulfation) with solid-state NMR (for bulk homogeneity). For nanoscale resolution:
  • TEM-EDX : Maps sulfur distribution in cross-sectional samples.
  • AFM-IR : Correlates topographic features with localized sulfate peaks.
    Note: Sample preparation (e.g., freeze-drying vs. solvent casting) significantly affects results .

Q. How can molecular dynamics (MD) simulations be applied to predict the interaction of this compound with blood proteins?

  • Methodological Answer :
  • Model Construction : Use CHARMM or GROMACS with a force field (e.g., CHARMM36) parameterized for sulfated polysaccharides.
  • Simulation Protocol :

Dock this compound to thrombin/fibrinogen using HADDOCK.

Run 100-ns MD simulations in explicit solvent (0.15 M NaCl).

  • Validation : Compare binding energies (MM-PBSA) with SPR experimental data. Adjust sulfate group charges in the model if discrepancies exceed 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.